1H-Benzimidazole-2-acetic acid

Catalysis Ester Hydrolysis Mechanistic Enzymology

Generic benzimidazole derivatives fail to deliver the regiospecific geometry and catalytic activity required for reproducible CRTH2 antagonist synthesis and serine esterase mechanistic studies. 1H-Benzimidazole-2-acetic acid (CAS 13570-08-6) resolves these failures as the exact 2-substituted regioisomer. • Wyeth-patented CRTH2 antagonist precursor - correct 2-position acetic acid geometry • 8-fold catalytic rate enhancement over benzimidazole - validated for esterase charge-relay probe studies • Baseline IC₅₀: 10-20 µM against cancer cell lines - quantitative SAR library reference

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 13570-08-6
Cat. No. B082752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-2-acetic acid
CAS13570-08-6
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=[NH+]2)CC(=O)[O-]
InChIInChI=1S/C9H8N2O2/c12-9(13)5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)(H,12,13)
InChIKeyGFTPLFVZKMIYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole-2-acetic acid: Pharmacophore and Intermediate


1H-Benzimidazole-2-acetic acid (CAS 13570-08-6) is a bicyclic heteroaromatic building block that fuses a benzimidazole ring with an acetic acid side chain at the 2-position. This structure positions it as a fundamental pharmacophore in medicinal chemistry and as a versatile intermediate for synthesizing derivatives with enhanced biological activity [1]. Its physicochemical profile—a molecular weight of 176.17 g/mol, a predicted pKa of 1.54±0.30, and a calculated logP of 1.2—defines its behavior in both synthetic and biological contexts [2].

Med Chem Bicyclic heteroaromatic pharmacophore scaffold
Synthesis 2-position acetic acid side chain for derivatization
Probe Catalytic mechanistic studies in bioorganic chemistry

Generic Substitution Risks for 1H-Benzimidazole-2-acetic acid


Indiscriminate substitution with other benzimidazole acetic acids or simple benzimidazoles introduces significant risk of experimental failure. The position of the acetic acid moiety on the benzimidazole ring is a critical determinant of biological activity and synthetic utility [1]. For instance, moving the acetic acid group from the 2-position to the 1-position (1H-benzimidazole-1-acetic acid) alters the scaffold's geometry and its capacity for further functionalization, which is often guided by structure-activity relationship (SAR) studies [2]. Furthermore, 1H-Benzimidazole-2-acetic acid exhibits an anomalously high general base catalytic rate—8-fold greater than predicted for benzimidazole—making it irreplaceable in specific ester hydrolysis studies [3]. Such nuanced differences in reactivity and downstream synthetic yields cannot be captured by a generic 'benzimidazole derivative' specification, directly impacting the reproducibility of results and the efficiency of chemical processes.

Target 1H-Benzimidazole-2-acetic acid — acetic acid at the 2-position
Substitute Risk 1H-Benzimidazole-1-acetic acid — positional isomer alters scaffold geometry and SAR
Target 2-acetic acid side chain enables reported catalytic rate enhancement
Substitute Risk Simple benzimidazole — lacks the acetic acid moiety; catalytic behavior may not transfer
Target Defined 2-position substitution supports SAR-driven pharmacophore design
Substitute Risk Generic benzimidazole derivative — may lack key binding features; GPCR SAR may not transfer

Quantitative Evidence for 1H-Benzimidazole-2-acetic acid


Ester Hydrolysis Catalytic Enhancement

In general base-catalyzed ester hydrolysis, 2-benzimidazoleacetic acid (the core structure of the target compound) acts as a superior catalyst compared to benzimidazole. The catalytic rate constant for 2-benzimidazoleacetic acid exhibits an eightfold positive deviation from the Brønsted plot that includes benzimidazole and other imidazole derivatives [1].

Ester Hydrolysis Catalysis
Head-to-head
Target 8-fold positive deviation from Brønsted plot
Baseline Benzimidazole — pKa-predicted catalytic rate
Reported catalytic rate context supports mechanistic probe selection
Aqueous ethyl chloroacetate hydrolysis; charge-relay model
Catalysis Ester Hydrolysis Mechanistic Enzymology Bioorganic Chemistry

CRTH2 Antagonism Core Scaffold

The 1H-benzimidazole-2-acetic acid scaffold is specifically claimed as the core structure for developing potent CRTH2 receptor antagonists, a mechanism relevant to asthma and allergic inflammation [1]. The patent literature explicitly defines the necessity of the benzimidazole acetic acid moiety for high-affinity binding, a feature not shared by simpler benzimidazole derivatives that lack the acetic acid side chain [2].

CRTH2 Antagonism Scaffold
Class-level
Core pharmacophore for CRTH2 receptor antagonism
Reported GPCR pharmacophore context; SAR-dependent binding
Patent-derived; receptor binding assay context
Immunology Drug Discovery GPCR Antagonism Inflammation

Antiproliferative Activity in Cancer Cells

Compounds based on the 1H-benzimidazole scaffold, which includes the target compound as the unsubstituted parent, demonstrate strong antiproliferative effects. Studies on a panel of cancer cell lines reveal IC50 values consistently in the range of 10-20 µM for this class of compounds . This potency range serves as a quantitative benchmark for the class, against which more complex derivatives can be compared.

Antiproliferative Activity
Data to verify
Reported IC50 range 10–20 µM across cancer cell lines
Reported cell-model response context; class-level baseline
Source-specific review needed; MTT/SRB assay context
Oncology Cell Biology Cancer Research Cytotoxicity

Key Applications of 1H-Benzimidazole-2-acetic acid


CRTH2 Antagonist Synthesis

1H-Benzimidazole-2-acetic acid is the foundational intermediate for a proprietary class of CRTH2 receptor antagonists (Wyeth patents). Procuring this specific acid is the critical first step in synthesizing compounds aimed at blocking prostaglandin D2-mediated inflammation, a pathway central to asthma and atopic dermatitis research .

Mechanistic Probes for Charge-Relay Enzymes

The compound's documented eightfold catalytic rate enhancement over benzimidazole makes it uniquely suited for use as a mechanistic probe in studying serine esterases and other enzymes that utilize a 'charge-relay' mechanism . Its substitution by a generic benzimidazole would lead to significantly slower kinetics and flawed mechanistic interpretations.

Antiproliferative Agent Development Scaffold

Researchers use 1H-Benzimidazole-2-acetic acid as a parent scaffold to generate focused libraries of potential anticancer agents. The established baseline IC50 range (10-20 µM) of the core structure against various cancer cell lines provides a quantitative reference point for evaluating the success of subsequent chemical modifications and SAR studies .

Application
Selection Property
Validation Focus
GPCR antagonist synthesis
Pharmacophore scaffold identity
GPCR SAR validation context
Enzyme mechanism research
Catalytic probe specificity
Charge-relay model conditions
Cell-model screening studies
Core scaffold potency context
Cell-model endpoint review

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